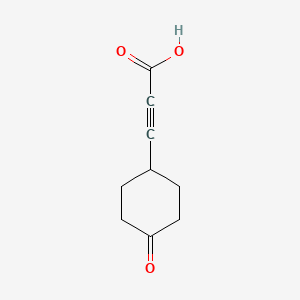
3-(4-Oxocyclohexyl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(4-Oxocyclohexyl)propiolic acid involves various methods. For instance, it can be prepared by oxidizing propargyl alcohol at a lead electrode . It can also be prepared by decarboxylation of acetylenedicarboxylic acid .
Molecular Structure Analysis
The molecular formula of 3-(4-Oxocyclohexyl)propiolic acid is C9H10O3 . The InChI code is 1S/C9H14O3/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h7H,1-6H2, (H,11,12) .
Chemical Reactions Analysis
The Ugi four-component (Ugi-4CR) post-transformation reactions have emerged as a prominent tool to construct complex organic molecules utilizing readily available starting materials. Propiolic acid derivatives are promising choice of substrates due to their versatile reactivity .
科学的研究の応用
Copper-Catalyzed, Stereoselective Bis-trifluoromethylthiolation of Propiolic Acid Derivatives
The copper-catalyzed, chemo- and stereoselective oxidative bis-trifluoromethylthiolation of propiolic acid derivatives demonstrates an innovative application in organic synthesis. Using carboxylic acid as the activating group and formic acid as a cosolvent, this method affords bis-trifluoromethylthiolated acrylic acids with E selectivity, offering a pathway to polysubstituted SCF3-containing alkenes (Shen Pan, Huan Li, Yangen Huang, Xiuhua Xu, & F. Qing, 2017).
Liquid-phase Catalytic Oxidation by Transition-metal Complexes
Transition-metal complexes for liquid-phase catalytic oxidation highlight the role of propiolic acid derivatives in facilitating the synthesis of industrially significant chemicals. This review elaborates on the homolytic systems and innovations in heterolytic chemistry, offering insights into the use of transition-metal complexes in catalysis and the synthesis of fine chemicals (J. Brégeault, 2003).
Palladium-Catalyzed Sonogashira Reaction
The palladium-catalyzed Sonogashira reaction of aryl bromides with propiolic acid underlines another application in the synthesis of arylalkynecarboxylic acids, showcasing the compound's reactivity and versatility in organic synthesis. This method exhibits good tolerance toward various functional groups, further highlighting the chemical utility of propiolic acid derivatives (Kyungho Park, J. You, S. Jeon, & Sunwoo Lee, 2013).
Electro-Fenton Degradation of Antimicrobials
The study on electro-Fenton degradation of antimicrobials introduces a unique application of propiolic acid derivatives in environmental science, particularly in the degradation of persistent organic pollutants. This research offers a comprehensive look into the degradation pathways and the efficiency of electro-Fenton systems (I. Sirés, N. Oturan, M. Oturan, R. Rodríguez, J. Garrido, & E. Brillas, 2007).
Stereospecific Polymerization in Water
The stereospecific polymerization of propiolic acid in water with water-soluble rhodium complexes, in the presence of bases, yields cis−transoidal poly(propiolic acid) sodium salt. This application not only underscores the potential of propiolic acid derivatives in polymer science but also demonstrates the induction of helical structures in polymers, a significant aspect of material science (Katsuhiro Maeda, H. Goto, & E. Yashima, 2001).
Safety and Hazards
The safety data sheet for 3-(4-Oxocyclohexyl)propiolic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
特性
IUPAC Name |
3-(4-oxocyclohexyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-2,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOIRVHDCIRGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Oxocyclohexyl)prop-2-ynoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)
![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2587675.png)
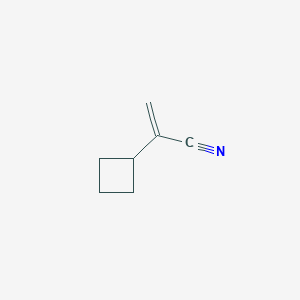
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2587678.png)
![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)

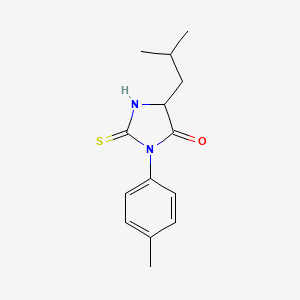
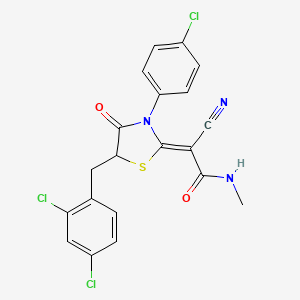
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)
![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/no-structure.png)
![N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine](/img/structure/B2587689.png)
![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2587690.png)
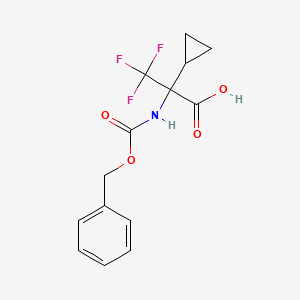
![1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587695.png)